Hydrogen-Bond Donor Capacity: 2-Position Methanamine vs. 2-Amino Substituent Determines Solubility and Target Engagement Profile
The target compound, as its hydrochloride salt, provides two hydrogen-bond donor (HBD) sites from the protonated methanamine group (NH₃⁺), compared to one HBD for the 2-amino analog (2-amino-4-chloro-6-phenylpyrimidine) whose aromatic NH₂ is directly conjugated to the electron-deficient pyrimidine ring [1]. This difference in HBD count is relevant because kinase hinge-binding pharmacophores frequently require a specific donor–acceptor–donor motif; the additional donor offered by the methanamine group can form supplementary hydrogen bonds with the hinge region backbone carbonyls that a directly attached 2-amino group cannot access without a linker [2]. The experimental LogP of the target compound is 2.68 (Leyan), compared to a computed XLogP3 of 2.5 and experimentally reported values of 1.94–2.96 for the 2-amino analog [1], indicating that the methanamine modification modestly increases lipophilicity while maintaining aqueous solubility in the salt form.
| Evidence Dimension | Hydrogen-Bond Donor Count and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | HBD = 2 (HCl salt, protonated methanamine); LogP = 2.68 (experimental, Leyan datasheet); TPSA = 51.8 Ų |
| Comparator Or Baseline | 2-Amino-4-chloro-6-phenylpyrimidine: HBD = 1 (aromatic NH₂); XLogP3 = 2.5 (PubChem computed); TPSA = 51.8 Ų; reported LogP range: 1.94–2.96 across sources |
| Quantified Difference | HBD: +1 (target vs. comparator); LogP: Δ = +0.18 to +0.74 depending on comparator source; TPSA: identical (51.8 Ų) |
| Conditions | Physicochemical property comparison using vendor-reported experimental data (Leyan) and PubChem computed descriptors (XLogP3, Cactvs) |
Why This Matters
The additional hydrogen-bond donor in the target compound enables distinct binding-mode exploration in kinase hinge-region pharmacophore design compared to the 2-amino analog, which is critical when screening against kinases requiring a donor–acceptor–donor motif.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 240802, 2-Amino-4-chloro-6-phenylpyrimidine. Computed Descriptors: XLogP3 = 2.5, HBD Count = 1, HBA Count = 3, Rotatable Bond Count = 1. URL: https://pubchem.ncbi.nlm.nih.gov/compound/240802 View Source
- [2] Xing, L.; Klug-McLeod, J.; Rai, B.; Lunney, E. A. Kinase Hinge Binding Scaffolds and Their Hydrogen Bonding Patterns. Bioorg. Med. Chem. 2015, 23 (19), 6520–6527. Review of donor–acceptor–donor hinge-binding motifs in ATP-competitive kinase inhibitors. View Source
